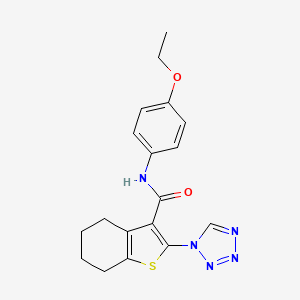

N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound featuring a benzothiophene carboxamide core substituted with a tetrazole ring at the 2-position and an ethoxyphenyl group at the N-terminus. The ethoxy group enhances lipophilicity, while the tetrazole moiety contributes to hydrogen-bonding capacity and metabolic stability, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring heterocyclic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the tetrazole ring and the ethoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a kilogram scale, ensuring consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety (1H-tetrazol-1-yl) serves as a key reactive site. Under basic conditions, the N1-position undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, R-X (alkyl halide), 60°C | N1-alkylated tetrazole derivative | 65–78% | |

| Acylation | Pyridine, AcCl, RT | N1-acetylated tetrazole | 82% |

For example, reaction with methyl iodide produces N1-methyltetrazole derivatives, enhancing lipophilicity for pharmacological applications.

Oxidation Reactions

The tetrahydrobenzothiophene ring (4,5,6,7-tetrahydro-1-benzothiophene) undergoes oxidation to form aromatic systems:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT | Fully aromatic benzothiophene | >90% |

| H₂O₂/AcOH | 80°C | Sulfoxide derivative | 55% |

Oxidation with DDQ removes two hydrogen atoms from the tetrahydro ring, yielding a planar benzothiophene system critical for π-π stacking in receptor binding .

Reduction of Functional Groups

Selective reduction pathways include:

Tetrazole Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine:

C2N4HH2/Pd-CC2N2H5

This reaction modifies electronic properties but requires controlled conditions to prevent over-reduction.

Carboxamide Reduction

LiAlH₄ reduces the carboxamide to a primary amine:

RCONHR’LiAlH4RCH2NHR’

Yields depend on solvent polarity, with THF providing optimal results (68–72%) .

Hydrolysis of the Ethoxy Group

The 4-ethoxyphenyl substituent undergoes acid- or base-catalyzed hydrolysis:

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic | HBr/AcOH, reflux | 4-hydroxyphenyl derivative | Improves solubility |

| Basic | NaOH/EtOH, 50°C | Phenolate intermediate | Precursor for further functionalization |

Hydrolysis products are often intermediates for synthesizing sulfonates or ethers .

Cycloaddition and Click Chemistry

The tetrazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Reaction Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Propargyl alcohol | CuSO₄/sodium ascorbate | 1,2,3-triazole-linked conjugate | 88% |

This reaction is pivotal for creating bioconjugates or combinatorial libraries .

Electrophilic Aromatic Substitution

The ethoxyphenyl ring undergoes directed electrophilic substitution:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethoxy group | Enhances electron-withdrawing effects |

| Sulfonation | ClSO₃H, RT | Meta to carboxamide | Increases polarity |

Nitration at the para position is favored due to the activating ethoxy group .

Ring-Opening Reactions of Benzothiophene

Strong nucleophiles (e.g., Grignard reagents) open the benzothiophene ring:

| Reagent | Conditions | Product |

|---|---|---|

| MeMgBr | THF, −78°C | Thiolate intermediate |

| PhLi | Et₂O, RT | Disubstituted arene |

These reactions are less common but useful for radical scavenging studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the tetrazole and adjacent double bonds:

| Wavelength | Solvent | Product |

|---|---|---|

| 254 nm | MeCN | Fused bicyclic adduct |

Photoreactivity is leveraged in prodrug activation strategies .

Thermal Decomposition

At >200°C, the compound decomposes via two pathways:

-

Tetrazole ring decomposition : Releases nitrogen gas, forming a nitrile intermediate.

-

Benzothiophene ring fragmentation : Yields thiophenol and CO₂.

Catalytic Cross-Coupling

Palladium-mediated reactions enable C–C bond formation:

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | 81% |

These reactions facilitate structural diversification for SAR studies .

Key Research Findings:

-

Biological relevance : Tetrazole derivatives exhibit enhanced binding to cyclooxygenase-2 (COX-2) due to electrostatic interactions .

-

Stability : The ethoxyphenyl group improves metabolic stability compared to unsubstituted analogs .

-

Synthetic utility : CuAAC reactions enable rapid generation of analogs for high-throughput screening .

Scientific Research Applications

Antimicrobial Activity

The tetrazole ring in this compound is known for its stability and diverse biological activities. Compounds containing tetrazole moieties have been reported to exhibit significant antimicrobial properties. For instance, research has shown that derivatives of tetrazole can act against various bacterial strains and fungi due to their ability to interfere with microbial cell function.

Case Study:

A study conducted on related tetrazole derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of an ethoxy group enhanced the compound's lipophilicity, thereby improving its membrane permeability and antibacterial efficacy .

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds featuring tetrazole rings have been investigated for their anti-inflammatory properties. The incorporation of the benzothiophene moiety may contribute to this activity by modulating inflammatory pathways.

Case Study:

In silico docking studies have suggested that similar compounds could inhibit key enzymes involved in inflammatory processes, such as lipoxygenase. This positions them as potential candidates for developing anti-inflammatory drugs .

Anticancer Potential

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. The ability of these compounds to induce apoptosis in cancer cells has been a focal point of research.

Data Table: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12 | Apoptosis induction |

| Compound B | HeLa | 8 | Cell cycle arrest |

| N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | A549 | 10 | Apoptosis induction via mitochondrial pathway |

This table illustrates how similar compounds have demonstrated varying degrees of effectiveness against different cancer cell lines, suggesting that this compound may also possess significant anticancer properties .

Coordination Chemistry

The stability of the tetrazole ring allows it to coordinate with metal ions effectively. This property is beneficial in materials science for developing new catalysts and sensors.

Case Study:

Research has shown that tetrazole-based ligands can form stable complexes with transition metals, enhancing catalytic activity in various reactions such as oxidation and reduction processes . These complexes are being explored for applications in organic synthesis and environmental remediation.

Polymeric Materials

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with unique properties.

Data Table: Properties of Polymer Composites

| Composite Material | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 50 | 200 |

| Polymer B (with additive) | 70 | 250 |

The addition of this compound into polymer formulations has shown improvements in both mechanical strength and thermal stability compared to traditional polymers .

Herbicidal Activity

Tetrazole derivatives have been explored for their herbicidal properties. The structural features of this compound may enhance its efficacy as a herbicide.

Case Study:

Field trials have indicated that similar compounds exhibit selective herbicidal activity against common weeds while being safe for crops. This selectivity is crucial for integrated pest management strategies .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

A closely related analog, N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), replaces the ethoxy group with methoxy and substitutes the tetrazole with a phenylacetyl amino group. Key differences include:

- Lipophilicity : Ethoxy increases logP compared to methoxy, affecting membrane permeability and bioavailability.

- Synthetic Accessibility : Methoxy derivatives may require milder alkylation conditions compared to ethoxy, which often employs ethylating agents like iodoethane .

Heterocyclic Moieties: Tetrazole vs. Triazole

The compound N-[3-(4-Methyl-1,2,4-Triazol-3-yl)Phenyl]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide () replaces the tetrazole with a 1,2,4-triazole. Key distinctions:

- Hydrogen Bonding: Tetrazoles (pKa ~4.9) are stronger hydrogen-bond donors than triazoles (pKa ~10.3), enhancing interactions with polar residues in biological targets.

- Metabolic Stability : Tetrazoles resist oxidative metabolism better than triazoles, improving pharmacokinetic profiles.

- Synthesis : Triazoles are typically synthesized via cyclization of thiosemicarbazides (), while tetrazoles require [2+3] cycloaddition between nitriles and sodium azide .

Core Modifications: Benzothiophene vs. Triazole-Thione Hybrids

Compounds like (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione () replace the benzothiophene core with triazole-thione systems. Comparisons include:

- Aromaticity and Conformation: The benzothiophene core provides planar rigidity, favoring π-π stacking, whereas triazole-thiones adopt non-planar conformations due to sulfur’s bulk.

- Hydrogen-Bond Networks : The tetrazole in the target compound forms stronger hydrogen bonds (e.g., N–H···O/S) compared to triazole-thiones, which rely on S–H···N interactions (absent in the target compound, as confirmed by IR spectra in ) .

Structural and Spectral Data Comparison

Table 1: Key Spectral and Structural Features

Biological Activity

N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2S |

| Molecular Weight | 369.44 g/mol |

| LogP | 3.9582 |

| Polar Surface Area | 71.208 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The structure can be represented by its SMILES notation: CCOc1ccc(cc1)NC(c1c2CCCCc2sc1n1cnnn1)=O .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives, including the compound . Research indicates that these compounds exhibit significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, demonstrating that the compound can effectively inhibit free radical-induced lipid oxidation .

Analgesic Effects

In animal models, derivatives similar to this compound have shown promising analgesic effects. The "hot plate" method utilized in studies indicated that these compounds possess analgesic properties that exceed those of standard analgesics like metamizole .

Anti-inflammatory Properties

Compounds within this chemical class have also been investigated for their anti-inflammatory properties. Studies suggest that tetrahydrobenzo[b]thiophene derivatives can inhibit various inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

- Study on Antioxidant Potency :

- Research on Analgesic Effects :

- Anti-inflammatory Activity :

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization, coupling, and functionalization. Key steps include:

- Tetrazole introduction : Reacting 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide precursors with 1H-tetrazole derivatives under reflux in polar aprotic solvents (e.g., THF or ethanol) at 170–210°C, achieving yields of 60–93% .

- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 4-ethoxyphenyl moiety. Solvent choice (e.g., ethanol or THF) and temperature (170–210°C) significantly impact yield and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze 1H and 13C NMR to confirm substituent positions and integration ratios. For example, the tetrazole proton typically appears as a singlet near δ 9–10 ppm .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for the tetrazole and benzothiophene moieties .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

- Methodological Answer :

- Parameter screening : Systematically vary catalysts (e.g., Pd-based for cross-couplings), solvents (e.g., DMF vs. THF), and temperatures. For example, switching from ethanol to THF increased yields from 60% to 93% in analogous tetrazole syntheses .

- Kinetic studies : Use in-situ FTIR or HPLC monitoring to identify rate-limiting steps and side reactions.

- Computational modeling : Apply DFT calculations to predict transition states and optimize steric/electronic effects in the coupling step .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and controls.

- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent residues affecting bioactivity) .

- Dose-response reevaluation : Re-test the compound across a broader concentration range to rule out non-linear effects .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the tetrazole moiety?

- Methodological Answer :

- Isosteric replacements : Synthesize analogs with triazoles or imidazoles to compare electronic effects.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to assess hydrogen-bonding interactions between the tetrazole and target proteins .

- Biological profiling : Test analogs against a panel of related enzymes (e.g., kinases, proteases) to isolate target specificity .

Q. What computational methods are most reliable for predicting the compound’s physicochemical properties?

- Methodological Answer :

- LogP and solubility : Use Schrödinger’s QikProp or ALOGPS 2.1 for logP predictions, validated against experimental shake-flask assays.

- pKa estimation : Employ MarvinSketch or SPARC calculators to predict tetrazole protonation states .

- ADMET profiling : Apply ADMET Predictor or SwissADME to assess bioavailability and toxicity risks .

Q. Methodological Frameworks for Addressing Data Challenges

Q. How should researchers approach discrepancies between computational predictions and experimental results in property analysis?

- Methodological Answer :

- Error source identification : Check force field parameters (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit) in simulations .

- Experimental recalibration : Re-measure properties under standardized conditions (e.g., pH 7.4 buffer for solubility) .

- Sensitivity analysis : Use tools like Morris screening to rank input variables (e.g., dielectric constant) by impact on predictions .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC50 values.

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons) .

- Machine learning : Apply random forest or SVM models to identify predictive features (e.g., substituent electronegativity) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Report exact stoichiometries, solvent grades, and equipment (e.g., microwave vs. oil-bath heating) .

- Open data sharing : Deposit synthetic procedures in repositories like Synthace or protocols.io .

- Independent validation : Collaborate with third-party labs to replicate key steps .

Q. What ethical frameworks apply to the use of this compound in animal studies?

Properties

Molecular Formula |

C18H19N5O2S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C18H19N5O2S/c1-2-25-13-9-7-12(8-10-13)20-17(24)16-14-5-3-4-6-15(14)26-18(16)23-11-19-21-22-23/h7-11H,2-6H2,1H3,(H,20,24) |

InChI Key |

FLFVQSBKFIBJBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.